molecular formula C6H14N2 B1355154 1,3-Dimethylpiperazine CAS No. 22317-01-7

1,3-Dimethylpiperazine

Cat. No. B1355154
CAS RN: 22317-01-7
M. Wt: 114.19 g/mol
InChI Key: FMMUNDXXVADKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylpiperazine is a chemical compound with the molecular formula C6H14N2 . It is often used in the synthesis of various pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylpiperazine consists of a six-membered ring with two nitrogen atoms and four carbon atoms . The compound has a molecular weight of 114.19 g/mol .

Scientific Research Applications

Antimicrobial Activity

1,3-Dimethylpiperazine derivatives, such as methylpiperazine and dimethylpiperazine, have shown notable antimicrobial activities. Certain derivatives with low degrees of substitution demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The di-quaternary trimethylpiperazine moiety, in particular, was identified as contributing significantly to antibacterial activity, with minimum inhibitory concentrations as low as 8 μg/ml (Másson et al., 2008).

Catalytic Applications in Polyurethane Foam Production

The utility of 1,3-Dimethylpiperazine as a catalyst in polyurethane foam production was explored. It was compared with triethylene diamine, a control catalyst, in various tests. Findings suggested that 1,3-Dimethylpiperazine is a suitable delayed action catalyst, enhancing in-mold flowability and allowing for slower cure times while maintaining comparable foam properties (Samarappuli & Liyanage, 2018).

Molecular Structure and Hydrogen Bonding Studies

In-depth studies have been conducted on the molecular structure, hydrogen bonding, and basicity of N,N′-dimethylpiperazine betaines. These studies provided insights into the chemical and physical properties of such compounds, including their interactions and conformational behaviors. For instance, N,N′-dimethylpiperazine derivatives formed complexes with acids and were characterized using X-ray diffraction, revealing interesting structural aspects like chair conformation and hydrogen bond formations (Dega-Szafran et al., 2002; Dega-Szafran et al., 2006).

Anticancer Properties

Research into 1,3-Dimethylpiperazine derivatives has revealed potential anticancer properties. Compounds such as 1-p-(3,3-dimethyl-1-triazeno)benzoic acid potassium salt and (+/-)-1,2-di(3,5-dioxopiperazin-1-yl)propane showed significant effects in reducing the weight of metastases in mice models of cancer. These studies suggested a combined occurrence of cytotoxic and selective antimetastatic action, with some compounds demonstrating a marked reduction in tumor mass and metastasis weight, indicating their potential in cancer therapy (Giraldi et al., 1981).

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance (NMR) has been utilized to study compounds like N,N1‐dimethylpiperazine. These studies provided insights into the molecular behavior and interactions of these compounds. For example, the 14N nuclear quadrupole resonance in N,N1‐dimethylpiperazine was investigated, revealing information about relaxation times and the effects of molecular rotation on these properties (Tzalmona & Kaplan, 1974).

Neuroprotective Effects

Some studies have explored the neuroprotective effects of compounds containing dimethylpiperazine. For instance, U-101017, a GABA(A) receptor partial agonist containing a dimethylpiperazine unit, showed significant neuroprotective effects in rat models. This compound was effective in preventing motor coordination loss and neuronal damage, indicating its potential for treating neurological disorders (Sethy et al., 1997).

Anti-HIV Properties

Bisheteroarylpiperazines, including those with dimethylpiperazine components, have been identified as potent inhibitors of HIV-1 reverse transcriptase. These compounds have demonstrated efficacy in blocking HIV-1 replication in cell culture studies, showcasing their potential as therapeutic agents against HIV (Dueweke et al., 1993).

properties

IUPAC Name

1,3-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUNDXXVADKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347682
Record name 1,3-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylpiperazine

CAS RN

22317-01-7
Record name 1,3-Dimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylpiperazine
Reactant of Route 2
1,3-Dimethylpiperazine
Reactant of Route 3
1,3-Dimethylpiperazine
Reactant of Route 4
Reactant of Route 4
1,3-Dimethylpiperazine
Reactant of Route 5
Reactant of Route 5
1,3-Dimethylpiperazine
Reactant of Route 6
Reactant of Route 6
1,3-Dimethylpiperazine

Citations

For This Compound
19
Citations
H NISHIMURA, T KINUGASA - Chemical and Pharmaceutical …, 1969 - jstage.jst.go.jp
It was found that 2-methylpiperazine-carbon disulfide complex (I) obtained by the reaction of 2-methylpiperazine (II) with carbon disulfide was not 2-methylpiperazine-1-carbodithioic …
Number of citations: 5 www.jstage.jst.go.jp
CLL Chai, JA Elix, PB Huleatt - Tetrahedron, 2005 - Elsevier
Alkoxycarbonylpiperazine-2,5-diones are versatile precursors for the α-functionalisation of piperazine-2,5-diones. The alkoxycarbonyl group activates the α-carbon position to alkylation …
Number of citations: 29 www.sciencedirect.com
AS Kalogirou, CRM Asquith, PA Koutentis - Molbank, 2020 - mdpi.com
The reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with (R) and (S)-1,3-dimethylpiperazines (1 equiv), in THF, at ca. 20 C gives (R) and (S)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-…
Number of citations: 2 www.mdpi.com
CLL Chai, DB Hay, AR King - Australian journal of chemistry, 1996 - CSIRO Publishing
Functionalization of N,N′- disubstituted alanylglycine anhydrides under radical conditions is described. The radical (7), generated ( i ) from reactions of N,N'- disubstituted alanylglycine …
Number of citations: 7 www.publish.csiro.au
SS Choi, JE Ko - Journal of Chromatography A, 2011 - Elsevier
Amino acid was mixed with silica and tetramethylammonium hydroxide (TMAH) to favor pyrolysis of amino acid monomer. The pyrolysis products formed from amino acid monomer were …
Number of citations: 53 www.sciencedirect.com
M Sakamoto, T Moriyasu, K Minowa… - Journal of AOAC …, 2012 - academic.oup.com
A sildenafil-related compound was detected in a dietary supplement marketed as an aphrodisiac. The compound was detected during analysis of the dietary supplement using LC-UV …
Number of citations: 8 academic.oup.com
MP Schwalm, S Knapp - Current Opinion in Chemical Biology, 2022 - Elsevier
Lysine acetylation creates docking sites for epigenetic reader domains of BET bromodomain proteins that have emerged as principal regulators of linage specific gene transcription. The …
Number of citations: 32 www.sciencedirect.com
N Gallois, J Templier, S Derenne - Journal of Analytical and Applied …, 2007 - Elsevier
In spite of a significant contribution of nitrogen and spectroscopic indications for proteinic material in natural organic matter, only a limited number of amino acids could be recognised in …
Number of citations: 103 www.sciencedirect.com
G Steiner, A Franke, E Haedicke, D Lenke… - Journal of medicinal …, 1986 - ACS Publications
The synthesis and pharmacological activity of new(E),(Z)-[6-(alkylamino)-llH-dibenz [6, e] azepin-ll-ylidene]-acetonitriles 12-45 and (E),(Z)-[6-(aminoalkoxy)-1 LH-dibenz [, e] azepin-11-…
Number of citations: 54 pubs.acs.org
X Zhao, X Wang, Y Li - Environmental Science and Pollution Research, 2019 - Springer
Using the hologram quantitative structure-activity relationship (HQSAR) method, a quantitative model of the structure-activity relationship between the genotoxicity of quinolones towards …
Number of citations: 29 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.